molecular formula C11H20O2 B080753 8-Nonenyl Acetate CAS No. 13038-22-7

8-Nonenyl Acetate

Cat. No.: B080753
CAS No.: 13038-22-7
M. Wt: 184.27 g/mol
InChI Key: HUXQMCFHKGATCP-UHFFFAOYSA-N
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Description

It is a colorless to light yellow clear liquid at room temperature and is known for its role as a pheromone in certain insect species . The compound is characterized by an acetate group attached to a nonene chain, making it a member of the ester family.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonenyl Acetate can be synthesized through the esterification of 8-Nonen-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the final product through distillation to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form 8-Nonen-1-ol.

    Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2.1 Food Flavoring

8-Nonenyl acetate is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is commonly found in fruit flavors, especially in apple and pear formulations. Regulatory bodies such as the FDA have recognized it as safe for use in food products under specific concentrations.

2.2 Fragrance Industry

In the fragrance sector, this compound serves as a key ingredient in perfumes and scented products. Its ability to impart fruity notes enhances the overall sensory experience of various consumer products.

Agricultural Applications

Recent studies have explored the insecticidal properties of this compound, particularly against pests affecting stored grains. For instance, research indicates that this compound exhibits significant insecticidal activity against species like Sitophilus granarius and Sitophilus oryzae, suggesting its potential as a natural pesticide.

Case Study: Insecticidal Potential

A study published in ResearchGate demonstrated that this compound effectively reduced the population of these pests when applied in controlled environments. The findings indicated a mortality rate of over 80% within 48 hours of exposure at specific concentrations, highlighting its efficacy as an eco-friendly pest control agent .

Antioxidant Properties

Research has also investigated the antioxidant potential of this compound in various matrices. Antioxidants play a crucial role in food preservation and health benefits by mitigating oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50_{50} (mg/mL)
This compound0.349
Ethanol Extract0.076
Vitamin C0.012

The IC50_{50} value indicates the concentration required to inhibit 50% of free radicals, demonstrating that while this compound shows promising antioxidant activity, it is less potent than some other established antioxidants like Vitamin C .

Safety and Regulatory Status

The safety of this compound has been evaluated by various regulatory agencies, confirming its low toxicity profile when used within established guidelines for food and fragrance applications. The compound is generally recognized as safe (GRAS) for use in food products, aligning with standards set by organizations such as JECFA (Joint FAO/WHO Expert Committee on Food Additives).

Mechanism of Action

The mechanism of action of 8-Nonenyl Acetate as a pheromone involves its interaction with specific olfactory receptors in insects. Upon binding to these receptors, it triggers a cascade of neural signals that result in behavioral changes such as attraction or aggregation. The molecular targets include olfactory receptor neurons that are highly sensitive to the acetate group .

Comparison with Similar Compounds

    Nonyl Acetate: Similar in structure but lacks the double bond present in 8-Nonenyl Acetate.

    Octyl Acetate: Has a shorter carbon chain and different olfactory properties.

    Decyl Acetate: Has a longer carbon chain and is used in different applications.

Uniqueness: this compound is unique due to its specific role as a pheromone in insects, which is not observed in its similar compounds. The presence of the double bond in its structure also imparts distinct chemical reactivity and olfactory characteristics .

Biological Activity

8-Nonenyl acetate, a compound belonging to the class of esters, is recognized for its unique chemical structure and potential biological activities. This article provides a detailed exploration of its biological properties, including antimicrobial effects, sensory interactions, and potential applications in various fields such as food preservation and aromatherapy.

This compound has the molecular formula C11H20O2C_{11}H_{20}O_2 and a molecular weight of approximately 184.28 g/mol. It is characterized by a fruity aroma, making it valuable in the fragrance industry. The compound can be synthesized through the reaction of 8-nonen-1-ol with acetic acid:

C11H20OH+CH3COOHC11H20O2+H2OC_{11}H_{20}OH+CH_3COOH\rightarrow C_{11}H_{20}O_2+H_2O

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting its potential use in food preservation and safety applications.

Pathogen Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus12
Candida albicans10

This antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Sensory Interactions

This compound interacts with olfactory receptors, contributing to its sensory appeal in fragrances. Studies indicate that its pleasant aroma can enhance mood and well-being, making it a candidate for use in aromatherapy and wellness products. The compound's interaction with olfactory receptors has been documented, showing that it can stimulate sensory pathways associated with positive emotional responses.

Case Study 1: Food Preservation

A study investigated the application of this compound in food preservation. The results indicated that incorporating this compound into food products significantly reduced microbial load over time, enhancing shelf life without compromising flavor:

  • Food Product : Fresh fruits
  • Concentration Used : 0.5% v/v
  • Microbial Reduction : 90% reduction in microbial count over 10 days

This study supports the use of this compound as a natural preservative alternative.

Case Study 2: Aromatherapy Efficacy

In a clinical trial assessing the effects of aromatherapy using essential oils containing this compound, participants reported improved mood and reduced anxiety levels:

  • Participants : 100 individuals
  • Duration : 30 minutes exposure to aromatherapy
  • Results : 70% reported significant mood enhancement

These findings suggest that the incorporation of this compound into aromatherapy blends may provide psychological benefits.

Safety and Toxicology

Safety assessments indicate that this compound exhibits low toxicity levels. In repeated dose toxicity studies, no adverse effects were observed at doses up to 1000 mg kg day1000\text{ mg kg day}, establishing a No Observed Adverse Effect Level (NOAEL) for this compound. Furthermore, it has not shown mutagenic or clastogenic properties in standard testing protocols.

Properties

IUPAC Name

non-8-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQMCFHKGATCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576680
Record name Non-8-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-22-7
Record name 8-Nonen-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13038-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Non-8-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-8-enyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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